
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a cyclohexadienone ring substituted with a chloroethylidene group and an oxime functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime typically involves the reaction of 2,5-cyclohexadien-1-one with a chloroethylidene reagent under specific conditions. The reaction is carried out in the presence of a base to facilitate the formation of the oxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods focus on optimizing the reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloroethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethylidene group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloroethylidene group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadien-1-one: A similar compound with a different substitution pattern on the cyclohexadienone ring.
2,5-Cyclohexadien-1-one, 4-(2-bromoethylidene)-, oxime: A bromine-substituted analog with similar reactivity but different properties due to the halogen substitution.
Uniqueness
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19352-30-8 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-[4-(2-chloroethylidene)cyclohexa-2,5-dien-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c9-6-5-7-1-3-8(10-11)4-2-7/h1-5,11H,6H2 |
InChI Key |
ZPZARDXRSWEWAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NO)C=CC1=CCCl |
Canonical SMILES |
C1=CC(=NO)C=CC1=CCCl |
Synonyms |
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
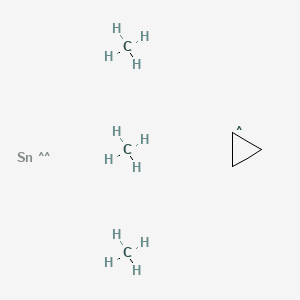
![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)
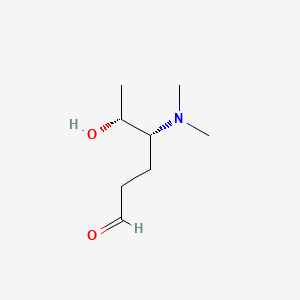
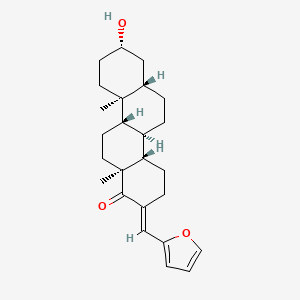
![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)
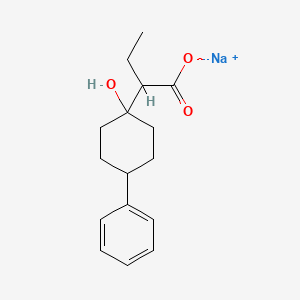
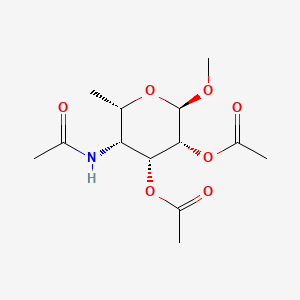
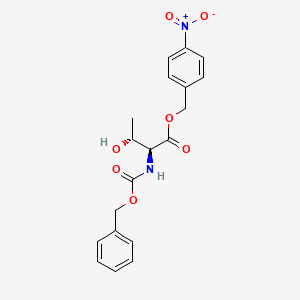
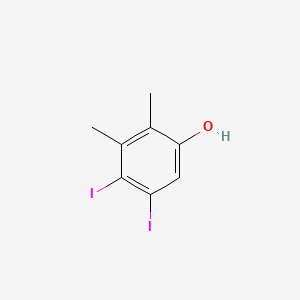
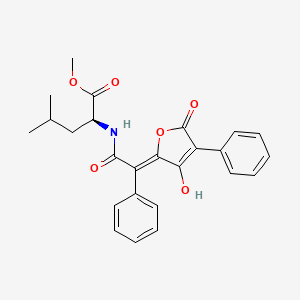
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)
